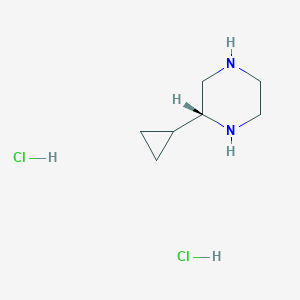

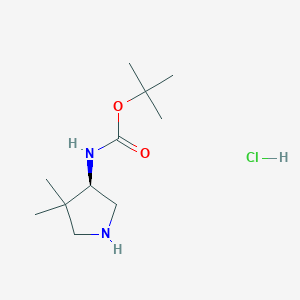

![molecular formula C8H4BrFN2O2 B6301104 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2231675-42-4](/img/structure/B6301104.png)

7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo [1,2- a ]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .科学的研究の応用

Imidazo[1,2-a]pyridines in Medicinal Chemistry

Imidazo[1,2-a]pyridines represent an important class of heterocyclic compounds that have been extensively studied for their pharmacological properties. These compounds have found applications in the development of drugs targeting central nervous system disorders, antibacterial agents, and inhibitors for various enzymes. For instance, imidazo[1,2-a]pyridines have been highlighted for their potential as kinase inhibitors, which play a crucial role in the treatment of inflammatory diseases and cancer. The structural modifications of these compounds, including the introduction of halogen atoms like bromine and fluorine, can significantly enhance their binding affinity and selectivity towards target proteins (Scior et al., 2011).

Applications in Organic Synthesis and Catalysis

The versatility of imidazo[1,2-a]pyridines extends beyond medicinal chemistry into the realms of organic synthesis and catalysis. These compounds serve as key intermediates in the synthesis of complex molecules, demonstrating their utility in constructing diverse chemical entities. Their unique electronic and structural features enable them to act as ligands in transition metal-catalyzed reactions, facilitating the development of novel catalytic processes for bond formation. Such applications underscore the potential of imidazo[1,2-a]pyridines and related compounds in advancing synthetic methodologies (Li et al., 2019).

Role in Optoelectronic Materials

The incorporation of imidazo[1,2-a]pyridine scaffolds into optoelectronic materials has been explored, highlighting their potential in the development of luminescent and electroluminescent devices. These compounds can contribute to the design of materials with desirable photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The functionalization of imidazo[1,2-a]pyridines with electron-withdrawing or electron-donating groups, including halogens like bromine and fluorine, can further modulate their electronic properties for specific applications (Lipunova et al., 2018).

将来の方向性

The future directions for “7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry and material science, given the wide range of applications of imidazo[1,2-a]pyridines . Additionally, the development of eco-friendly synthetic strategies for this compound could be a focus area .

特性

IUPAC Name |

7-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIHKORUWXZCLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

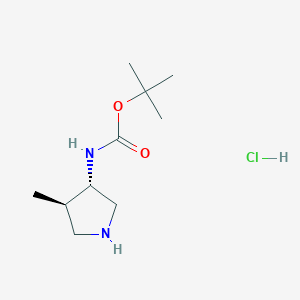

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

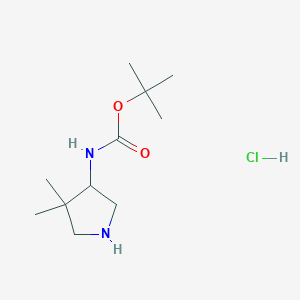

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

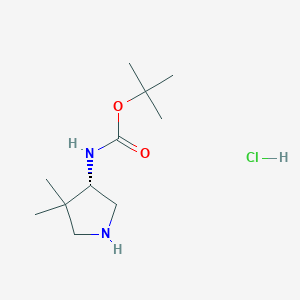

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)